molecular formula C10H8F3N3S B2653955 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole CAS No. 338393-05-8

3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole

Cat. No.: B2653955
CAS No.: 338393-05-8
M. Wt: 259.25
InChI Key: NVHOOBWUSSGGIB-UHFFFAOYSA-N
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Description

3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a trifluoromethylbenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted trifluoromethylbenzyl derivatives.

Mechanism of Action

The mechanism of action of 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its biological effects by disrupting key biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole is unique due to the presence of both the trifluoromethylbenzyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)8-3-1-2-7(4-8)5-17-9-14-6-15-16-9/h1-4,6H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHOOBWUSSGGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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